Cas no 1394040-66-4 (2,2-diethyl-3-methoxycyclobutan-1-ol)

2,2-diethyl-3-methoxycyclobutan-1-ol is a cyclic ether compound characterized by its methoxy and ethyl substituents. It exhibits notable stability and low volatility, making it suitable for applications in organic synthesis. The compound's unique structure provides high reactivity, facilitating its use in the formation of various functionalized molecules. Its purity and ease of handling contribute to efficient synthetic processes in the laboratory setting.
2,2-diethyl-3-methoxycyclobutan-1-ol structure
1394040-66-4 structure
Product name:2,2-diethyl-3-methoxycyclobutan-1-ol
CAS No:1394040-66-4
MF:C9H18O2
Molecular Weight:158.238023281097
MDL:MFCD21756146
CID:4596671
PubChem ID:66366681

2,2-diethyl-3-methoxycyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-diethyl-3-methoxycyclobutan-1-ol
    • MDL: MFCD21756146
    • インチ: 1S/C9H18O2/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8,10H,4-6H2,1-3H3
    • InChIKey: WYWRFMVMTHVBHL-UHFFFAOYSA-N
    • SMILES: C1(O)CC(OC)C1(CC)CC

2,2-diethyl-3-methoxycyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D478280-10mg
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4
10mg
$ 70.00 2022-06-05
Enamine
EN300-109743-10.0g
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
10.0g
$4236.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1090-100MG
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
100MG
¥ 1,075.00 2023-03-31
Advanced ChemBlocks
P48416-1G
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 97%
1G
$1,005 2023-09-15
A2B Chem LLC
AV46498-500mg
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
500mg
$844.00 2024-04-20
1PlusChem
1P01A0V6-2.5g
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
2.5g
$2443.00 2025-03-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1090-250mg
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
250mg
¥1716.0 2024-04-24
1PlusChem
1P01A0V6-250mg
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
250mg
$658.00 2025-03-04
A2B Chem LLC
AV46498-250mg
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
250mg
$548.00 2024-04-20
1PlusChem
1P01A0V6-50mg
2,2-diethyl-3-methoxycyclobutan-1-ol
1394040-66-4 95%
50mg
$329.00 2025-03-04

2,2-diethyl-3-methoxycyclobutan-1-ol 関連文献

2,2-diethyl-3-methoxycyclobutan-1-olに関する追加情報

Professional Introduction to 2,2-diethyl-3-methoxycyclobutan-1-ol (CAS No. 1394040-66-4)

2,2-diethyl-3-methoxycyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1394040-66-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural properties and potential applications. This cycloalkanol derivative features a cyclobutane ring substituted with two ethyl groups and a methoxy group at the 3-position, along with a hydroxyl group at the 1-position. Such a molecular architecture imparts distinct chemical reactivity and physical properties, making it a subject of interest for researchers exploring novel synthetic pathways and biologically relevant molecules.

The compound’s structure, characterized by its rigid cyclobutane core and the presence of both polar functional groups (hydroxyl and methoxy) and alkyl substituents, suggests potential utility in various chemical transformations. The hydroxyl group can participate in hydrogen bonding interactions, while the methoxy group can influence electronic distribution and metabolic stability. Additionally, the ethyl groups enhance lipophilicity, which may be advantageous for membrane permeability or solubility considerations in drug design.

In recent years, there has been growing interest in cycloalkanol derivatives as scaffolds for drug discovery. The cyclobutane ring, being a smaller analogue of cyclohexane, introduces conformational constraints that can stabilize specific three-dimensional arrangements of functional groups, potentially improving binding affinity to biological targets. Furthermore, modifications at positions 1, 2, and 3 of the cyclobutane ring offer diverse possibilities for structural diversification without significantly increasing molecular complexity.

One of the most compelling aspects of 2,2-diethyl-3-methoxycyclobutan-1-ol is its potential role as an intermediate in the synthesis of more complex pharmacophores. The presence of both a reactive hydroxyl group and an electron-donating methoxy group allows for versatile chemical modifications through oxidation, esterification, or nucleophilic substitution reactions. These transformations can be tailored to introduce additional functional groups or linkages that are critical for targeting specific biological pathways.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 2,2-diethyl-3-methoxycyclobutan-1-ol may exhibit interactions with enzymes or receptors due to its spatial arrangement of functional groups. For instance, the hydroxyl group could form hydrogen bonds with polar residues in a target protein, while the methoxy group could engage in hydrophobic interactions or π-stacking events. Such insights are invaluable for designing experiments aimed at optimizing potency and selectivity.

The synthesis of 2,2-diethyl-3-methoxycyclobutan-1-ol presents an interesting challenge due to the need to introduce three distinct substituents onto a four-membered ring system. Traditional synthetic routes might involve ring-closing metathesis followed by selective functionalization steps. Alternatively, organometallic chemistry could be employed to introduce the ethyl groups and methoxy group in a controlled manner. Recent publications have highlighted novel catalytic systems that facilitate such transformations under mild conditions, reducing side reactions and improving yields.

The physicochemical properties of 2,2-diethyl-3-methoxycyclobutan-1-ol are also worthy of consideration. Its logP value (logarithm of partition coefficient) suggests moderate lipophilicity, which is often favorable for oral bioavailability. Additionally, its solubility profile in common organic solvents makes it amenable to various purification techniques such as column chromatography or recrystallization. These characteristics are crucial for both laboratory-scale preparations and potential industrial applications.

In the context of medicinal chemistry, analogues of 2,2-diethyl-3-methoxycyclobutan-1-ol have been explored for their potential therapeutic effects. For example, modifications at the 1-position could lead to compounds with anti-inflammatory or analgesic properties, while alterations at the 3-position might enhance neuroprotective activities. The versatility of this scaffold allows chemists to systematically modify its structure to fine-tune biological activity.

The role of spectroscopic techniques in characterizing 2,2-diethyl-3-methoxycyclobutan-1-ol cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about proton environments and carbon connectivity, while infrared (IR) spectroscopy confirms functional group assignments. Mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns, which are essential for verifying purity and structural integrity.

Future research directions may focus on developing enantioselective synthetic methods for 2,2-diethyl-3-methoxycyclobutan-1-ol, given that chiral derivatives often exhibit enhanced biological activity due to stereoselective interactions with targets. Catalytic asymmetric reactions could enable the efficient production of enantiomerically pure forms without resorting to laborious chiral resolution processes.

The compound’s potential as a building block for more complex molecules also warrants exploration in material science applications beyond pharmaceuticals. For instance, its rigid structure might contribute to stable polymers or liquid crystals with unique optical or mechanical properties. While these applications are still speculative at this stage, they highlight the broad utility that structurally interesting molecules like 2,2-diethyl-3-methoxycyclobutan-1-ol can possess.

In summary,2,2-diethyl-3-methoxycyclobutan-1-ol (CAS No.1394040-66-4) represents a promising candidate for further investigation across multiple disciplines. Its unique structural features offer opportunities for innovative synthetic strategies and potential applications in drug discovery as well as materials science.
The continued exploration of this compound will likely yield valuable insights into its reactivity patterns
and
.

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Amadis Chemical Company Limited
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